4-Aminobenzoic acid sodium salt (CAS 555-06-6), commonly known as Sodium PABA, is a highly water-soluble aromatic amine and carboxylate salt widely utilized as a pharmaceutical intermediate, biological buffer component, and precursor for specialty polymers and azo dyes. At 99% purity, this compound provides a precise stoichiometric ratio of the sodium cation to the 4-aminobenzoate anion, ensuring consistent molecular weight (159.12 g/mol) and predictable reactivity. Unlike its free acid counterpart, the sodium salt is specifically procured for applications requiring rapid aqueous dissolution, neutral-to-mildly alkaline formulation compatibility, and the avoidance of organic co-solvents in downstream industrial and laboratory workflows.
Procuring the free 4-aminobenzoic acid (PABA) as a generic substitute for the sodium salt frequently leads to process bottlenecks in aqueous systems. The free acid exhibits poor cold-water solubility (approximately 5 g/L at 25 °C), forcing manufacturers to either heat the solvent, introduce organic co-solvents like ethanol, or perform in-situ neutralization with sodium hydroxide [1]. This in-situ neutralization introduces process variability, potential exothermic localized heating, and inconsistent pH profiles that can degrade sensitive biological assays or alter the kinetics of azo dye coupling. Furthermore, substituting with potassium salts alters the ionic strength and cation-specific interactions in certain pharmaceutical formulations, making the 99% pure sodium salt non-interchangeable for validated aqueous processes.
The most critical procurement differentiator for 4-aminobenzoic acid sodium salt is its vastly superior aqueous solubility compared to the free acid baseline. While free 4-aminobenzoic acid achieves a solubility of only ~5 g/L at 25 °C, the sodium salt readily dissolves at concentrations exceeding 50 g/L (50 mg/mL) under identical conditions [1]. This 10-fold increase in solubility eliminates the need for organic co-solvents or elevated temperatures during the preparation of high-concentration stock solutions [2].
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | ≥ 50 g/L (Sodium salt) |
| Comparator Or Baseline | ~5 g/L (Free acid PABA) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Standard aqueous solvent at ambient temperature (25 °C) |
Enables the formulation of highly concentrated aqueous pharmaceutical intermediates and buffers without the regulatory and environmental burden of organic co-solvents.
Utilizing the pre-formed sodium salt directly impacts the pH dynamics of aqueous formulations. Dissolving the sodium salt of 4-aminobenzoic acid yields a mildly alkaline to neutral solution (pH 6.5–8.0 at 1% w/v), which is ideal for direct integration into biological buffers and physiological formulations . In contrast, the free acid yields an acidic solution (pKa of the carboxyl group is 4.88) that requires precise titration with a strong base to reach physiological pH [1]. This pre-neutralized state saves significant processing time and prevents localized pH extremes during large-scale batch manufacturing.
| Evidence Dimension | Solution pH Profile (1% w/v in water) |
| Target Compound Data | pH 6.5–8.0 (Pre-neutralized) |
| Comparator Or Baseline | Acidic pH requiring base titration (Free acid) |
| Quantified Difference | Elimination of the neutralization step and associated titration time |
| Conditions | 1% w/v aqueous solution at ambient conditions |
Streamlines manufacturing workflows by allowing direct addition to pH-sensitive formulations without requiring secondary titration steps.
For applications in pharmaceutical synthesis and specialty azo dye production, the 99% purity grade of the sodium salt ensures minimal interference from unreacted precursors or trace heavy metals. Lower purity grades (e.g., 95-98% technical grades) often contain residual aniline derivatives or isomeric impurities that can cause unwanted side reactions, discoloration, or reduced yields in downstream coupling reactions . The strictly controlled 99% purity profile guarantees consistent stoichiometric behavior, which is critical when the compound is used as a precise molar reactant in multi-step organic syntheses.
| Evidence Dimension | Impurity Profile and Reaction Yield |
| Target Compound Data | 99% analytical/pharmaceutical grade (Minimal side reactions) |
| Comparator Or Baseline | <98% technical grade (Higher risk of isomeric/aniline impurities) |
| Quantified Difference | Reduction in trace impurities leading to higher batch-to-batch reproducibility |
| Conditions | Multi-step pharmaceutical or dye synthesis workflows |
Prevents costly batch rejections and ensures high yields in sensitive downstream synthetic applications.
Due to its high aqueous solubility (>50 g/L) and pre-neutralized pH, 4-aminobenzoic acid sodium salt is the right choice for synthesizing local anesthetics (e.g., benzocaine derivatives) and folic acid analogs in purely aqueous or mixed aqueous systems, avoiding the need for harsh organic solvents .
The compound's ability to dissolve rapidly without drastically lowering the pH makes it highly suitable for integration into specialized biological buffers and microbial culture media where PABA is required as a nutrient or enzymatic substrate [1].
Leveraging its strong UV absorbance and excellent water solubility, the sodium salt is utilized in the development of water-based photoprotective formulations, sunscreens, and industrial UV-blocking coatings where the free acid would precipitate out of solution.
In the dye and polymer industry, the 99% pure sodium salt provides a reliable, highly soluble monomer for diazonium salt formation and subsequent coupling reactions, ensuring vibrant, consistent coloration without the batch-to-batch variability caused by lower purity materials .
Irritant